
Bexarotene
Overview
Description
Bexarotene (Targretin®) is a synthetic retinoid X receptor (RXR)-selective agonist approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma (CTCL), particularly in refractory or persistent cases . As a rexinoid, it binds to RXR isoforms (α, β, γ), forming heterodimers with other nuclear receptors (e.g., PPARγ, LXR) to regulate gene expression involved in apoptosis, differentiation, and lipid metabolism .
Preparation Methods
Traditional Synthetic Routes
The original synthesis of bexarotene, reported by Boehem et al. (1994), involves sequential Friedel-Crafts alkylations followed by a Wittig reaction . The process begins with the reaction of 2,5-dichloro-2,5-dimethylhexane (2 ) and toluene under Friedel-Crafts conditions to yield 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (3 ) . A second Friedel-Crafts acylation with p-(methoxycarbonyl)benzoyl chloride produces 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid methyl ester (4 ). The ketone group in 4 is then converted to a vinyl group via a Wittig reaction, followed by ester hydrolysis to yield this compound .
This method, while effective, faces criticism for low atom economy, harsh reaction conditions (e.g., strong Lewis acids), and environmental concerns due to halogenated solvents . The Wittig reaction also introduces challenges in controlling stereochemistry and requires stringent anhydrous conditions.
Improved Industrial Synthesis
To address the limitations of the traditional route, CN1429807A proposes a streamlined synthesis leveraging Grignard reagents . The improved method starts with 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid (6 ), which undergoes nucleophilic addition with methylmagnesium iodide (CH₃MgI) to form tertiary alcohol 7 (Table 1) .
Table 1: Reaction Conditions for Grignard Addition
Parameter | Details |
---|---|
Temperature | -20°C to 20°C (optimal: 0°C) |
Solvent | Diethyl ether, tetrahydrofuran |
Nucleophile | CH₃MgI, CH₃MgBr, CH₃MgCl, or CH₃Li |
Reaction Time | 10–24 hours |
Workup | Acidification, extraction, recrystallization |
Yield | 23 g (from 6.38 g Mg) |
The tertiary alcohol 7 is dehydrated under acidic conditions to form the final product. This route eliminates the Wittig reaction, reducing byproducts and improving atom economy . The use of Grignard reagents under mild conditions (-20°C to 20°C) enhances scalability, with a reported yield of 23 g per batch . Structural validation via ¹H-NMR, MS, and elemental analysis confirmed consistency with literature data .
Radiosynthesis for PET Imaging
PMC4060930 details the radiosynthesis of [¹¹C]this compound for PET imaging, employing a copper-mediated [¹¹C]CO₂ fixation strategy . The method uses pinacol arylboronate 1a and [¹¹C]CO₂ in the presence of CuTC (copper(I) thiophene-2-carboxylate), TBAT (tetrabutylammonium difluorotriphenylsilicate), and TMEDA (N,N,N′,N′-tetramethylethylenediamine) in N-methylpyrrolidone (NMP) .
Table 2: Radiosynthesis Parameters
Parameter | Details |
---|---|
Precursor | Pinacol arylboronate 1a (12.9 mg) |
Catalyst | CuTC (1.0 mg), TBAT (2.7 mg) |
Solvent | NMP (300 μL) |
Temperature | 100°C for 5 minutes |
Purification | Semipreparative HPLC |
Radiochemical Yield | 15 ± 2% (uncorrected, based on [¹¹C]CO₂) |
This method enables rapid incorporation of carbon-11 into this compound, facilitating real-time imaging studies . The use of atmospheric pressure and optimized solvent systems ensures reproducibility, though the radiochemical yield remains moderate .
Comparative Analysis of Methods
Table 3: Method Comparison
The traditional method remains foundational but is largely superseded by the Grignard-based approach for industrial use . Radiosynthesis, while niche, addresses specialized needs in medical research .
Chemical Reactions Analysis
Photodegradation of Bexarotene
This compound can undergo photodegradation when exposed to UV irradiation, which may affect its cytotoxicity .
- The photodegradation of this compound can be influenced by the presence of UV filters and photocatalysts like titanium dioxide or zinc oxide .
- Photodegradation pathways involve hydroxylation of the tetrahydronaphthalene ring, leading to the formation of compounds like 7-hydroxy-bexarotene (BEXP-4) and 7-oxo-bexarotene (BEXP-3) . Further oxidation can lead to ring cleavage (BEXP-1) .
- The presence of zinc oxide/titanium dioxide can promote the degradation of this compound by generating reactive oxygen species, resulting in oxidation of the compound .
Table 1: Degradation Products of this compound
Compound | RT [min] | $$M+H+] | Fragmentation Ions |
---|---|---|---|
BEXP-1 | 8.49 | 425.1 | ESI(−): 304.8, 348.01 ESI(+): 218.1, 293.1, 305.2, 323.2, 339.2, 365.1, 381.1 |
BEXP-2 | 9.03 | 351.2 | 149.0, 229.2, 239.1, 253.1, 267.1, 281.1, 297.1 |
BEXP-3 | 9.11 | 365.1 | 149.0, 239.1, 253.1, 267.1, 281.1, 297.1 |
BEXP-4 | 9.48 | 395.2 | 247.1, 287.2, 315.2, 331.2, 349.2 |
This compound | 9.99 | 349.2 | 142.0, 227.2, 237.1, 251.1, 265.1, 279.1, 295.2 |
Reactions with Retinoid X Receptors (RXRs)
This compound selectively binds to and activates retinoid X receptor subtypes (RXR α, RXR β, RXR γ) .
- Activated RXRs can form heterodimers with other receptors like retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs) .
- These activated receptors act as transcription factors, which regulate the expression of genes involved in cellular differentiation and proliferation .
Other Reactions and Considerations
- This compound is metabolized in the liver, primarily by cytochrome P450 3A4, leading to the formation of metabolites like 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene . These metabolites are active in in vitro assays of retinoid receptor activation .
- This compound can impact cell death pathways in cancer cells, including pyroptosis, which involves caspase-4 activation and GSDME-related pathways .
- This compound has been shown to suppress the primary nucleation reaction of amyloid-beta (Aβ42) peptides, which are associated with Alzheimer's disease . It may also block calcium-permeable ion channels formed by amyloid-beta peptides .
This information encapsulates the known chemical reactions of this compound, derived from a variety of research studies.
Scientific Research Applications
Bexarotene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of retinoids and their interactions with retinoid X receptors.
Biology: It is used to investigate the mechanisms of cell differentiation, apoptosis, and gene expression regulation.
Mechanism of Action
Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs by this compound leads to the modulation of cell growth, differentiation, and apoptosis. The exact mechanism of action in the treatment of cutaneous T-cell lymphoma is not fully understood but involves the regulation of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Mechanism of Action :
- Induces apoptosis in CTCL cells by downregulating survivin, activating caspase-3, and cleaving PARP .
- Upregulates tumor suppressor genes (e.g., ATF3, EGR3) via RXR-mediated transcription .
- Reduces angiogenesis and metastasis by inhibiting endothelial cell growth and tumor cell migration .
Clinical Efficacy :
- In phase II-III trials, oral bexarotene (300 mg/m²/day) achieved a 54% response rate in early-stage CTCL and 45–55% in advanced stages, with median response durations exceeding 299 days .
- Common side effects include reversible hypertriglyceridemia (79% of patients), hypothyroidism (40%), and headache (47%) .
Beyond Oncology :
- Repurposed for neurodegenerative diseases: Enhances β-amyloid clearance in Alzheimer’s models via RXR/PPARγ activation and promotes neuroprotection in ischemic stroke by modulating neutrophil polarization .
This compound’s limitations—notably metabolic toxicity and moderate potency—have driven the development of novel rexinoids. Below is a systematic comparison with structural analogs and functionally related compounds.
Structural Analogs and Modifications
Pharmacodynamic Comparisons
EC50 Values :
Binding Affinity :
Transcriptional Activation Profiles
- SREBP Promoter Activation: Compounds 3 and 9 reduce SREBP activation (vs. Compounds 5, 6, 8, 11, and 14 increase SREBP activation, correlating with hypertriglyceridemia risk .
Gene Regulation :
Metabolic Stability and Toxicity
- This compound Metabolites : 6-hydroxy-bexarotene (major metabolite) exhibits <10% RXR activity, minimizing off-target effects .
- A77 : Hydroxyl substitution improves solubility (LogS similar to this compound) without increasing toxicity .
- Compound 9 : Reduced SREBP activation may mitigate hypertriglyceridemia .
Clinical and Preclinical Efficacy
Biological Activity
Bexarotene, a synthetic retinoid, is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). It functions as a selective agonist for retinoid X receptors (RXR), which plays a crucial role in regulating gene expression involved in cell differentiation, apoptosis, and proliferation. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, safety profile, and relevant case studies.
This compound exerts its effects through several biological pathways:
- RXR Homodimerization : this compound binds to RXR, leading to homodimerization and subsequent activation of RXR response elements (RXRE) in target genes. This process modulates the expression of genes involved in apoptosis and cell cycle regulation .
- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in malignant T-cells from patients with CTCL. Specifically, it has been shown to trigger apoptosis in CD4+ T cells from patients with high tumor burdens .
- Inhibition of Cytokine Production : this compound reduces the production of interleukin-4 (IL-4) by peripheral blood mononuclear cells, which is significant for managing inflammatory responses associated with CTCL .
Clinical Efficacy
This compound has demonstrated efficacy in various clinical studies:
- Response Rates : In a multicenter phase II trial involving Japanese patients with CTCL, the overall response rate (ORR) was 53.8%, with a median time to response of 58 days. Notably, some patients maintained responses for over 1600 days .
- Long-Term Safety : A long-term follow-up study indicated that while this compound is generally well-tolerated, common adverse effects include hypothyroidism (93.8% incidence) and hyperlipidemia. These effects were manageable with appropriate medical intervention .
Study 1: Efficacy in Advanced CTCL
A study assessed the efficacy of this compound in advanced-stage CTCL patients. Among 33 evaluable patients, 11 achieved a partial response (35% response rate), with a median progression-free survival (PFS) of 4.8 months .
Study 2: Combination Therapy
In another trial combining this compound with carboplatin for non-small cell lung cancer, the drug's ability to repress tumor proliferation was evaluated. The results indicated that this compound could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .
Adverse Effects and Management
The adverse effects associated with this compound are significant but manageable:
Adverse Effect | Incidence (%) | Management Strategy |
---|---|---|
Hypothyroidism | 93.8 | Levothyroxine supplementation |
Hypercholesterolemia | 77 | Dietary management and statins |
Hypertriglyceridemia | 77 | Dietary management and fibrates |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Bexarotene’s mechanism of action as a retinoid X receptor (RXR) agonist?
- Methodological Answer : Prioritize in vitro models (e.g., RXR-transfected cell lines) to isolate receptor-binding kinetics . For in vivo studies, murine models of cutaneous T-cell lymphoma (CTCL) are widely used to evaluate tumor regression and RXR pathway activation. Include controls for off-target effects by comparing results with RXR knockout models .
Q. How can researchers standardize protocols for this compound solubility and stability in preclinical studies?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring concentrations ≤10% to avoid cellular toxicity. Validate stability via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions. Document batch-specific variations in purity and storage conditions (e.g., -80°C for long-term stability) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies in animal models, Kaplan-Meier curves with log-rank tests are recommended .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., tumor microenvironment differences). Validate findings through in vivo comparative studies with standardized dosing regimens and endpoint definitions (e.g., RECIST criteria for solid tumors vs. lymph node biopsy for CTCL) .
Q. What strategies optimize this compound’s therapeutic index when combined with other retinoids or chemotherapy agents?
- Methodological Answer : Use factorial design experiments to test interactions between this compound and co-administered drugs. Measure synergistic/antagonistic effects via combination index (CI) calculations (e.g., Chou-Talalay method). Prioritize pharmacokinetic profiling to assess drug-drug interactions (e.g., CYP450 enzyme modulation) .
Q. How can researchers address variability in RXR isoform selectivity across different tissue types?
- Methodological Answer : Employ isoform-specific siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate RXRα, β, and γ contributions. Validate selectivity via electrophoretic mobility shift assays (EMSAs) and co-crystallization studies. Cross-reference findings with tissue-specific RNA-seq datasets (e.g., GTEx Portal) .
Q. What methodologies best characterize this compound’s off-target effects on lipid metabolism pathways?
- Methodological Answer : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated lipid synthesis genes. Validate findings in hyperlipidemia-prone animal models (e.g., ApoE⁻/⁻ mice) .
Q. How do epigenetic modifications influence resistance mechanisms in this compound-treated CTCL patients?
- Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) and ChIP-seq (H3K27ac) on longitudinal patient samples. Correlate methylation patterns with clinical response using Cox proportional hazards models. Validate candidate resistance genes via organoid-based drug screening .
Q. Data Analysis and Reproducibility
Q. What steps ensure reproducibility in this compound studies given batch-to-batch variability in commercial reagents?
- Methodological Answer : Mandate third-party validation of compound purity (e.g., NMR, mass spectrometry) and include lot numbers in publications. Use internal reference standards (e.g., stable isotope-labeled this compound) for quantitative assays. Share raw data and analysis scripts via repositories like Zenodo or Figshare .
Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Re-evaluate preclinical models for clinical translatability (e.g., patient-derived xenografts vs. cell-line-derived models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine trial inclusion criteria. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .
Properties
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMQTYZDKMPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040619 | |
Record name | Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040619 | |
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Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L | |
Record name | BEXAROTENE | |
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Record name | Bexarotene | |
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Color/Form |
Off-white to white powder | |
CAS No. |
153559-49-0 | |
Record name | Bexarotene | |
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Record name | Bexarotene | |
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Record name | 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
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Record name | BEXAROTENE | |
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Record name | BEXAROTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
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Record name | Bexarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C | |
Record name | BEXAROTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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